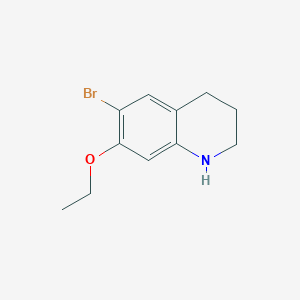

6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline

Overview

Description

“6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline” is a chemical compound . It is used as a pharmaceutical intermediate . The compound is stored under inert gas at 4°C .

Molecular Structure Analysis

The molecular weight of “this compound” is 256.14 . The InChI code is 1S/C11H14BrNO/c1-2-14-11-7-10-8 (6-9 (11)12)4-3-5-13-10/h6-7,13H,2-5H2,1H3 .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antioxidant Applications

Research indicates that derivatives of ethoxyquin, such as 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline, possess potent antioxidant properties. These compounds are used to protect valuable polyunsaturated fatty acids in fish meal against oxidation, highlighting their importance in preserving food quality and preventing spontaneous combustion due to lipid oxidation. The study conducted by de Koning (2002) emphasizes the efficacy of such derivatives in comparison to ethoxyquin, with certain analogs providing similar or superior antioxidant capabilities at competitive prices. This research underscores the potential of this compound derivatives in industrial applications related to food preservation and safety (de Koning, 2002).

Therapeutic Research

The tetrahydroisoquinoline scaffold, to which this compound is related, has been extensively studied for its therapeutic potential. Singh and Shah (2017) reviewed patents related to the therapeutic applications of tetrahydroisoquinoline derivatives, covering areas such as cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. These compounds exhibit a wide range of biological activities, suggesting that this compound could serve as a key intermediate in the synthesis of drugs targeting these conditions (Singh & Shah, 2017).

Radical Cyclization in Organic Synthesis

The control of regiochemistry in radical cyclizations is a critical aspect of synthetic organic chemistry, particularly in the synthesis of complex molecules. Ishibashi and Tamura (2004) discussed how radical cyclizations can be utilized to construct carbo- and heterocyclic compounds efficiently. Given its structure, this compound can be a valuable substrate in such cyclizations, potentially leading to novel compounds with significant biological or material properties (Ishibashi & Tamura, 2004).

Safety and Hazards

Properties

IUPAC Name |

6-bromo-7-ethoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-14-11-7-10-8(6-9(11)12)4-3-5-13-10/h6-7,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIIDALBMGSADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2CCCNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)

![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)

![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)

![N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1448081.png)

![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)